molecular formula C14H10I2O4 B028850 3,5-diiodothyroacetic acid CAS No. 1155-40-4

3,5-diiodothyroacetic acid

Cat. No.: B028850
CAS No.: 1155-40-4
M. Wt: 496.03 g/mol
InChI Key: KKJBNMLZBHFYAE-UHFFFAOYSA-N
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Description

3,5-Diiodothyroacetic acid is a thyroid hormone analog. It is a derivative of thyroxine and is known for its ability to lower blood cholesterol concentrations. This compound is primarily used in scientific research, particularly in the study of thyroid hormone functions and their effects on metabolism .

Biochemical Analysis

Biochemical Properties

3,5-Diiodothyroacetic acid has been found to interact with various enzymes, proteins, and other biomolecules. It inhibits copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma . This interaction suggests that this compound may play a role in lipid metabolism and could potentially influence the development of cardiovascular diseases .

Cellular Effects

In terms of cellular effects, this compound has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats . This suggests that this compound could influence cell function by modulating lipid metabolism and potentially protecting against diet-induced metabolic disorders .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can increase urinary and fecal excretion of sterols , suggesting that it may have long-term effects on lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study found that a diet containing 5 mg/100 g of this compound increased urinary and fecal excretion of sterols and prevented high-fat diet-induced increases in liver lipid and cholesterol levels in rats .

Metabolic Pathways

This compound is involved in the metabolism of thyroid hormones . It is an acetic acid derivative of thyroxine , suggesting that it may be involved in the same metabolic pathways as thyroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodothyroacetic acid typically involves the iodination of thyroacetic acid. The process includes the following steps:

    Iodination: The introduction of iodine atoms into the thyroacetic acid molecule.

    Oxidation: The oxidation of the iodinated intermediate to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale iodination and oxidation processes under controlled conditions to ensure high purity and yield. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodothyroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodinated derivatives.

    Reduction: It can be reduced to remove iodine atoms, forming less iodinated compounds.

    Substitution: Iodine atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroacetic acid .

Scientific Research Applications

3,5-Diiodothyroacetic acid has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other iodinated compounds.

    Biology: Studied for its effects on thyroid hormone receptors and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating hypothyroidism and hypercholesterolemia.

    Industry: Used in the development of diagnostic assays for thyroid function.

Comparison with Similar Compounds

    3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.

    3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.

Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .

Properties

IUPAC Name

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBNMLZBHFYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151121
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Molecular Weight

496.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-40-4
Record name 3,5-Diiodothyroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-40-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Record name 1155-40-4
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Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Record name 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?

A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []

Q2: Can this compound be detected in human serum, and how do its levels change in different thyroid states?

A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.

Q3: How is this compound synthesized and what analytical techniques can be used to characterize it?

A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of this compound. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []

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